molecular formula C12H9ClO3 B2814910 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid CAS No. 695186-82-4

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid

Cat. No.: B2814910
CAS No.: 695186-82-4
M. Wt: 236.65
InChI Key: FKNUNBVXYRLGMY-ZZXKWVIFSA-N
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Description

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid is a substituted acrylic acid derivative featuring a phenyl ring with a chlorine atom at the 5-position and a 2-propynyloxy group (OCH₂C≡CH) at the 2-position. The acrylic acid moiety (CH₂=CHCOOH) is attached to the phenyl ring, forming a conjugated system that influences its electronic and chemical properties.

Properties

IUPAC Name

(E)-3-(5-chloro-2-prop-2-ynoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNUNBVXYRLGMY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with propargyl bromide to form 5-chloro-2-(2-propynyloxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the desired product . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.

    Industry: It is employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below compares key structural features and properties of 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Functional Groups Key Applications/Reactivity
This compound (Target) C₁₂H₁₁ClO₃ 238.45 5-Cl, 2-OCH₂C≡CH Acrylic acid, alkyne Click chemistry, pharmaceutical intermediates
3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid () C₁₀H₈ClF₃O₂ 252.62 5-Cl, 2-CF₃ Propionic acid High acidity; potential anti-inflammatory agents
3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid () C₁₃H₉ClN₂O₅ 293.66 Furan-linked 2-Cl,5-NO₂ phenyl Acrylic acid, nitro Nitro reduction intermediates
3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid () C₁₂H₁₁ClO₅ 270.45 5-Cl, 2-OCH₂CO₂Me Acrylic acid, ester Polymer precursors
3-(3-Chloro-5-fluorophenyl)acrylic acid () C₉H₆ClFO₂ 200.45 3-Cl,5-F Acrylic acid TRPV1 receptor modulation
(2E)-3-(2-Methoxy-5-methylphenyl)acrylic acid () C₁₁H₁₂O₃ 192.21 2-OCH₃,5-CH₃ Acrylic acid UV-curable resins

Key Comparative Insights

Substituent Effects on Reactivity and Acidity
  • Target Compound : The 2-propynyloxy group introduces an alkyne functionality, enabling Huisgen cycloaddition (click chemistry) for bioconjugation or polymer synthesis. The electron-withdrawing chlorine and alkyne groups enhance the acidity of the acrylic acid (predicted pKa ~4.5–5.0) compared to alkyl-substituted analogs .
  • Trifluoromethyl Substitution () : The CF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~3.8–4.2) and lipophilicity. This compound is used in medicinal chemistry for metabolic stability .
  • Nitro and Furan Systems (): The nitro group further lowers pKa (~3.5–4.0) and serves as a precursor for amine synthesis via reduction.
Physical Properties
  • Melting Points : The target compound’s melting point is expected to be lower than ’s trifluoromethyl analog (42–45°C) due to reduced crystallinity from the flexible alkyne group .
  • Solubility : The propynyloxy group increases lipophilicity, favoring solubility in organic solvents (e.g., DMSO, chloroform) over aqueous media. In contrast, ester-containing analogs () show higher polarity .

Biological Activity

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

  • Chemical Formula : C13_{13}H11_{11}ClO3_{3}
  • CAS Number : 695186-82-4
  • Molecular Weight : 252.68 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as an inhibitor in several biochemical pathways, which can lead to significant physiological effects.

  • Enzyme Inhibition : It has been shown to inhibit specific enzyme activities, which can alter metabolic pathways and cellular functions.
  • Protein Interactions : The compound can interact with proteins, affecting their stability and function, which is crucial in understanding its therapeutic potential.

Biological Applications

This compound is utilized in various scientific fields:

  • Biochemistry : Employed in biochemical assays to study enzyme kinetics and protein interactions.
  • Pharmacology : Ongoing research is exploring its potential as a therapeutic agent, particularly in cancer treatment and other diseases influenced by enzyme activity.
  • Material Science : Used as a building block in organic synthesis for developing new materials .

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that compounds similar to this compound exhibited significant inhibition of tumor cell growth by targeting DNA topoisomerase, an essential enzyme for DNA replication and repair. This suggests potential applications in cancer therapy .
  • Enzyme Activity Studies : In vitro assays indicated that this compound could effectively inhibit the activity of certain enzymes involved in metabolic pathways, showcasing its utility in studying metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure VariationBiological Activity
3-[5-Bromo-2-(2-propynyloxy)phenyl]acrylic acidBromine instead of ChlorineDifferent reactivity and inhibition profile
3-[5-Methyl-2-(2-propynyloxy)phenyl]acrylic acidMethyl groupAltered chemical properties
3-[5-Chloro-2-(2-butynyloxy)phenyl]acrylic acidButynyl groupImpact on reactivity

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